4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640408
InChI: InChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2
SMILES:
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17640408

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde -

Specification

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name 4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
Standard InChI InChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2
Standard InChI Key FOBMQIAVIOANOI-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=C(C=CC(=C2)Cl)C=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde features a benzaldehyde backbone substituted at the 2-position with a 3-hydroxyazetidine ring and at the 4-position with a chlorine atom. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces strain and reactivity, while the hydroxy group at the 3-position enhances hydrogen-bonding potential. The aldehyde group at the benzaldehyde’s 1-position provides a versatile site for nucleophilic additions or condensations.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
Molecular FormulaC₁₀H₁₀ClNO₂
Molecular Weight211.64 g/mol
CAS Number1187933-29-4
InChIInChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2
InChIKeyFOBMQIAVIOANOI-UHFFFAOYSA-N
SMILESC1C(CN1C2=C(C=CC(=C2)Cl)C=O)O

The structural complexity of this compound is reflected in its PubChem CID 130906304, which catalogues its stereochemical and electronic properties.

Synthesis and Preparation

General Synthesis Strategies

While explicit protocols for 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde are scarce, analogous benzaldehyde derivatives suggest multi-step routes involving:

  • Chlorination: Introducing the chloro group via electrophilic aromatic substitution.

  • Azetidine Ring Formation: Cyclization reactions to construct the 3-hydroxyazetidine moiety.

  • Aldehyde Functionalization: Oxidation of a methyl group or direct formylation.

A patent describing the synthesis of 2-methoxy-4-cyano benzaldehyde (CN102020587A) provides indirect insights. Although targeting a different compound, the methodology—thionyl chloride-mediated acyl chloride formation, amination, and dehydration—highlights strategies adaptable to this compound’s synthesis . For instance, bromination steps using N-bromosuccinimide (NBS) could be modified to introduce chloro groups under controlled conditions .

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/ConditionsPurpose
1ChlorinationCl₂, FeCl₃ (catalyst)Introduce chloro substituent
2Azetidine Ring FormationEpichlorohydrin, NH₃Construct strained heterocycle
3Aldehyde IntroductionGattermann-Koch reactionInstall formyl group

This pathway remains theoretical but aligns with established organic synthesis principles .

Physicochemical Properties

Stability and Reactivity

The compound’s aldehyde group is prone to oxidation, necessitating storage under inert conditions. The hydroxyazetidine ring’s strain increases susceptibility to ring-opening reactions, particularly under acidic or basic conditions. Preliminary data suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but limited solubility in water.

Table 3: Physicochemical Data

PropertyValue/Description
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMF, DMSO; sparingly in H₂O
StabilityAir-sensitive; store under N₂

Comparative Analysis with Analogous Compounds

Replacing the chloro group with bromo (as in 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde) increases molecular weight and alters electronegativity, potentially enhancing halogen bonding in drug-receptor interactions. Conversely, methoxy or cyano groups (as in CN102020587A) modify electronic effects, impacting reactivity in subsequent syntheses .

Future Research Directions

  • Synthetic Optimization: Develop high-yield, scalable routes using flow chemistry or catalysis.

  • Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.

  • Computational Modeling: Predict reactivity and target affinity via molecular docking studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator